Chemical structure and IUPAC nomenclature of 8-Allyl-2-methoxy-quinoxaline
Chemical structure and IUPAC nomenclature of 8-Allyl-2-methoxy-quinoxaline
The following technical guide details the chemical structure, IUPAC nomenclature, and synthetic methodologies for 8-Allyl-2-methoxy-quinoxaline . This document is structured for researchers in medicinal chemistry and organic synthesis, focusing on the rigorous identification and construction of this specific heterocycle.
Part 1: Structural Analysis & IUPAC Nomenclature
Core Scaffold Identification
The compound is based on the quinoxaline (1,4-diazanaphthalene) scaffold, a bicyclic heterocycle containing a benzene ring fused to a pyrazine ring.[1][2] The numbering of the quinoxaline ring system is critical for correct regiochemical assignment.
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Heteroatoms: Nitrogen atoms are assigned positions 1 and 4.
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Numbering Sequence: Numbering starts at N1, proceeds clockwise through C2, C3, N4, and then into the carbocyclic ring (C5, C6, C7, C8).
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Fusion Points: The bridgehead carbons (4a and 8a) are not numbered in the substituent locants but are counted in the skeletal framework.
Substituent Assignment
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Position 2: A methoxy group (-OCH₃). This introduces an electron-donating group via resonance but electron-withdrawing via induction at the pyrazine ring, significantly altering the electrophilicity of C3.
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Position 8: An allyl group (-CH₂-CH=CH₂). Located on the benzenoid ring peri to the N1 nitrogen. This position is sterically sensitive and electronically coupled to the N1 lone pair.
Formal IUPAC Nomenclature
Following the IUPAC Blue Book rules (P-14.4 and P-25.2.2.4):
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Alphabetical Order: A llyl precedes M ethoxy.
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Locants: 8-Allyl, 2-Methoxy.
Preferred IUPAC Name (PIN): 8-(Prop-2-en-1-yl)-2-methoxyquinoxaline
Note: While "allyl" is a retained IUPAC name, "prop-2-en-1-yl" is the systematic recommendation for rigorous documentation.
Structural Diagram & Numbering (DOT Visualization)
Part 2: Synthetic Methodologies
Designing a route to 8-substituted quinoxalines requires overcoming the inherent symmetry of the 1,2-diaminobenzene precursor. A direct condensation often yields inseparable mixtures of 5- and 8-isomers. Therefore, a Regioselective Cross-Coupling Strategy is the industry standard for high-purity synthesis.
Recommended Route: Pd-Catalyzed Cross-Coupling
This protocol utilizes a brominated precursor to install the allyl group precisely at C8, avoiding regiochemical ambiguity.
Step 1: Synthesis of 8-Bromo-2-methoxyquinoxaline
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Cyclization: Condense 3-bromo-1,2-diaminobenzene with methyl glyoxalate in refluxing ethanol.
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Result: A mixture of 8-bromoquinoxalin-2(1H)-one and 5-bromoquinoxalin-2(1H)-one.
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Purification: Isomers are separated via flash column chromatography (SiO₂). The 8-bromo isomer is typically less polar due to the proximity of the Br to the NH, affecting H-bonding.
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Chlorination: React 8-bromoquinoxalin-2(1H)-one with POCl₃ (neat, reflux, 2h).
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Product: 8-Bromo-2-chloroquinoxaline.
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Methoxylation: Nucleophilic aromatic substitution (SₙAr) with NaOMe in MeOH (0°C to RT).
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Product: 8-Bromo-2-methoxyquinoxaline.
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Step 2: Stille Coupling (Allylation)
The installation of the allyl group is performed using Stille chemistry, which tolerates the nitrogen heterocycle well.
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Reagents: Allyltributylstannane, Pd(PPh₃)₄ (5 mol%), Toluene.
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Conditions: Reflux under Argon for 12-16 hours.
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Mechanism: Oxidative addition of Pd(0) into the C8-Br bond, followed by transmetallation with the stannane and reductive elimination.
Synthesis Workflow Diagram
Part 3: Experimental Protocol (Self-Validating)
Protocol: Stille Coupling of 8-Bromo-2-methoxyquinoxaline
Objective: Conversion of the 8-bromo precursor to the final 8-allyl product.
Materials:
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8-Bromo-2-methoxyquinoxaline (1.0 eq, 1.0 mmol)
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Allyltributylstannane (1.2 eq, 1.2 mmol)
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Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 50 µmol)
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Toluene (anhydrous, degassed, 10 mL)
Procedure:
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Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the quinoxaline substrate and Pd catalyst.
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Inert Atmosphere: Evacuate and backfill with Argon (3 cycles) to remove O₂ (critical to prevent catalyst poisoning and homocoupling).
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Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of allyltributylstannane.
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Reaction: Heat the mixture to reflux (110°C oil bath) for 16 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.65) should appear.
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Workup: Cool to RT. Add 10 mL of saturated KF (aq) solution and stir vigorously for 30 minutes (precipitates tin byproducts as polymeric fluorides). Filter through a pad of Celite.
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Extraction: Extract the filtrate with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).
Validation Criteria:
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1H NMR (CDCl₃, 400 MHz):
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Allyl Signals: Look for the multiplet at δ 5.9-6.1 (1H, -CH=), doublets at δ 5.0-5.2 (2H, =CH₂), and a doublet at δ 3.8-4.0 (2H, Ar-CH₂-).
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Methoxy Signal: Singlet at δ 4.1 (3H).
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Aromatic Region: 4 protons (singlet at C3, three coupled protons for C5-C7).
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Part 4: Chemical Properties & Applications[1][2][4][7][8]
Physicochemical Profile
| Property | Description | Mechanistic Implication |
| Molecular Formula | C₁₂H₁₂N₂O | MW: 200.24 g/mol |
| LogP (Predicted) | ~2.8 | Moderate lipophilicity; suitable for CNS penetration. |
| H-Bond Acceptors | 3 (N1, N4, O) | The N1 nitrogen is sterically crowded by the C8-allyl group. |
| Basicity | Weak base (pKa ~0.[2]6) | The 2-methoxy group decreases basicity at N1 via inductive withdrawal. |
Reactivity & Stability
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Ring Closing Metathesis (RCM): The C8-allyl group is an excellent handle for RCM. If a substituent with a terminal alkene is introduced at C2 (displacing OMe) or N1, RCM can form tricyclic systems (e.g., pyrrolo[1,2-a]quinoxalines).
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Oxidation: The allyl double bond is susceptible to oxidation (e.g., mCPBA) to form the epoxide, a versatile electrophile for further functionalization.
Biological Relevance
8-substituted quinoxalines are privileged structures in kinase inhibition. The C8-substituent often occupies the hydrophobic "sugar pocket" or solvent-exposed region of the ATP-binding site in kinases, while the N1/C2 region interacts with the hinge region.
References
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IUPAC Nomenclature Rules
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Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
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Quinoxaline Synthesis (General)
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Stille Coupling on Heterocycles
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Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986.
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- Verbeek, J., et al. "Regioselective synthesis of 5- and 8-substituted quinoxalines." Recueil des Travaux Chimiques des Pays-Bas, 1960.
Sources
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
